molecular formula C12H7BrClFO3S B1443451 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1284177-46-3

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Cat. No. B1443451
CAS RN: 1284177-46-3
M. Wt: 365.6 g/mol
InChI Key: SKVUFYFKNDYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1284177-46-3 . It has a molecular weight of 365.61 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrClFO3S/c13-11-7-10 (19 (14,16)17)4-5-12 (11)18-9-3-1-2-8 (15)6-9/h1-7H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.61 . It is a powder and is stored at 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Antibacterial Drug Development

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride: is a precursor in the synthesis of sulfonamide compounds, which have been used as antibacterial drugs for decades . The compound’s ability to undergo amidation reactions allows for the creation of sulfonamides with potential antibacterial properties. These compounds can be further studied for their efficacy against various bacterial strains, contributing to the development of new antibacterial drugs.

Antitumor and Anticancer Agent Synthesis

Sulfonamide derivatives synthesized from this compound have shown unique antitumor and anticancer activities . Research into these activities can lead to the development of novel anticancer agents. Clinical trials with compounds like SLC-0111, sulofenur, and indisulam have demonstrated promising anticancer effects, indicating the potential for new drug discoveries in this field.

Antidiabetic Drug Research

The compound’s derivatives also exhibit antidiabetic properties, which can be harnessed to develop new antidiabetic drugs . By studying the physiological effects of these derivatives, researchers can identify new pathways and targets for treating diabetes.

Antiviral Compound Development

Research into the antiviral capabilities of sulfonamide derivatives from 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride can lead to the creation of new antiviral compounds . These compounds can be tested against a range of viruses to determine their effectiveness and potential as treatments for viral infections.

Physicochemical Property Analysis

The compound is valuable for conducting physicochemical analyses, such as vibrational frequency studies and electrostatic potential calculations . These analyses provide insights into the physical and chemical properties of the molecule, which are crucial for understanding its reactivity and stability.

Organic Synthesis and Molecular Transformations

With a reactive bromine group, 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride serves as a starting material for various organic transformations. Researchers can utilize it in substitution or coupling reactions to create more complex molecules with desired properties, facilitating advancements in organic chemistry.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-(3-fluorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUFYFKNDYRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.